6,7-Dihydroxyswainsonine
Vue d'ensemble
Description
6,7-Dihydroxyswainsonine is a specialty product used in proteomics research . It is a swainsonine analogue and its molecular formula is C8H15NO5 . The molecular weight is 205.21 .
Synthesis Analysis
The synthesis of swainsonine, which is similar to 6,7-Dihydroxyswainsonine, has been achieved in 9 steps with a 24% overall yield . The key feature of the synthesis is the tactical combination of reactions: organocatalyzed aldolization/reductive amination, which allows for a rapid construction of highly functionalized heterocyclic systems .Molecular Structure Analysis
The molecular structure of 6,7-Dihydroxyswainsonine is represented by the formula C8H15NO5 . This indicates that it contains 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.Applications De Recherche Scientifique
Pharmaceutical Applications
6,7-dihydro-5H-cyclopenta[b] pyridine, a key compound related to 6,7-Dihydroxyswainsonine, is significant in the production of pharmaceuticals, including fourth-generation Cefpirome, a potent antibiotic. This compound also has applications in bactericides and antimicrobials (Fu Chun, 2007).
Inhibition of Enzymes
Derivatives like 6,7-dihydroxy-3,4-dihydroisoquinolines are potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. These derivatives are not substrates for the enzyme, indicating their selective inhibition properties (B. Cheng, T. Origitano, M. Collins, 1987).
Antibiotic Potentiation
6,7-Dihydroxyflavone significantly increases the susceptibility of methicillin-resistant and methicillin-sensitive Staphylococcus aureus to β-lactam antibiotics, highlighting its potential in addressing antibiotic resistance (Youichi Sato, H. Shibata, N. Arakaki, T. Higuti, 2004).
Genotoxicity and Cytotoxicity Studies
Studies on compounds like 6,7-dihydroxycoumarin (aesculetin) reveal their non-genotoxic nature and lack of cytotoxicity, indicating safety for use in various applications, including the modulation of genotoxic effects of other drugs (E. S. Marques, Daiane Bernardoni Salles, E. L. Maistro, 2015).
Anticancer Drug Development
Derivatives of 6,7-Dihydroxyswainsonine, such as compound 7, show promise in therapeutic efficacy against large tumors and have potential as clinical drug candidates due to their oral activity and non-relapseability (A. Rivkin, Fumihiko Yoshimura, A. E. Gabarda, Y. Cho, T. Chou, Huajin Dong, S. Danishefsky, 2004).
Antiviral Properties
Endophytic fungi like Nigrospora sp. YE3033, which produce compounds related to 6,7-Dihydroxyswainsonine, have shown potential in the development of anti-influenza A virus drugs (Shou-Peng Zhang, Rong Huang, Fangfang Li, Hong-Xia Wei, Xiao-Wei Fang, Xiao-Song Xie, Dong-Guo Lin, Shao-Hua Wu, Jian He, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(1S,2R,6R,7R,8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,6,7,8-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4-,5+,6-,7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWHMQGAWBUNLD-RDULZCEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2N1CC(C(C2O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]2N1C[C@H]([C@H]([C@H]2O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446432 | |
Record name | 6,7-DIHYDROXYSWAINSONINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroxyswainsonine | |
CAS RN |
144367-16-8 | |
Record name | 6,7-DIHYDROXYSWAINSONINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.